REACTION_CXSMILES
|
[C-]#N.[Na+].Br[C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH2:11][C:10](=[O:15])[CH2:9][CH2:8]2.OP(O)(O)=O.BrC1CCC2C(=CC=CC=2)C1=O.[C:33](C1CCC2C(=CC=CC=2)C1=O)#[N:34]>C1(C)C=CC=CC=1.O.CC#N>[C:33]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH2:11][C:10](=[O:15])[CH2:9][CH2:8]2)#[N:34] |f:0.1|
|
Name
|
NaCN alumina
|
Quantity
|
21.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
( 24 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrakis (triphenylphospine) palladium(0)
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.46 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=CC=CC=C2CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C(C2=CC=CC=C2CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 64 hrs at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame dried 1 liter round bottom flask with argon inlet
|
Type
|
CUSTOM
|
Details
|
The flask was purged three times via vacuum with argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through silica gel (elution with 60% ethyl acetate in hexane.) Concentration of the appropriate fractions
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2CCC(CC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |